2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is a chemical compound that belongs to the class of benzodioxepins, which are characterized by their unique bicyclic structure featuring both dioxole and dioxepine moieties. This compound is notable for its potential applications in medicinal chemistry and materials science due to its interesting structural properties and biological activity.
The synthesis of 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile can be traced back to various synthetic methodologies that involve the manipulation of benzodioxepin derivatives. These derivatives are often synthesized through multi-step reactions involving halogenation and nitrile formation, leveraging starting materials such as 3,4-dihydro-2H-benzodioxepins and acetonitrile .
This compound can be classified under:
The synthesis of 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile typically involves a two-step process:
The synthesis may involve:
Key molecular data include:
The compound can undergo several chemical reactions:
These reactions may require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or solvents.
The mechanism of action for compounds like 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile often involves interactions at the molecular level with biological targets. For instance:
Studies indicate that modifications in the benzodioxepin structure can significantly affect its biological activity, making it a candidate for further pharmacological exploration .
Key physical properties include:
Important chemical properties include:
Relevant data from studies suggest that these properties influence its reactivity and potential applications in various fields .
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of applications within these fields .
The benzodioxepin core first gained prominence in the 1970s as chemists explored oxygen-bridged polycyclic systems for their bioactive potential. Early synthetic efforts focused on unsubstituted or minimally functionalized variants, primarily investigating their conformational behavior and limited derivatization pathways. The discovery of benzodioxepin-containing natural products in the 1990s accelerated methodology development, particularly for asymmetric synthesis and regioselective functionalization. A significant breakthrough emerged with the strategic incorporation of halogen atoms at the C9 position, which dramatically altered the reactivity profile of these molecules. Bromination at this electronically activated site generated compounds like 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS 35970-34-4), which served as direct synthetic precursors to the acetonitrile derivative through nucleophilic substitution and other functional group interconversions [3] [7] [10]. This evolution transformed benzodioxepins from structural motifs into versatile building blocks capable of participating in cross-coupling, cyclization, and annulation reactions previously inaccessible to simpler heterocyclic systems.
The strategic incorporation of bromine at the C9 position creates distinctive electronic and steric effects that govern both reactivity and molecular recognition. This substitution pattern generates a pronounced electronic asymmetry across the fused ring system, with the bromine atom acting as a powerful electron-withdrawing group that substantially lowers the electron density at adjacent positions. This polarization creates two complementary reactive centers: the electron-deficient C9 position becomes susceptible to nucleophilic aromatic substitution (SNAr), while the bromine itself serves as an excellent leaving group in metal-catalyzed cross-couplings such as Suzuki, Stille, and Buchwald-Hartwig reactions. The bulky bromine atom also introduces significant conformational constraints due to steric interactions with the dioxepin oxygen atoms, forcing the molecule into a twisted configuration that enhances its recognition of biological targets with deep hydrophobic pockets. This effect is particularly valuable in developing prokineticin receptor antagonists where the 9-bromo benzodioxepin core demonstrates enhanced binding affinity compared to non-halogenated analogs [2].
Table 1: Key Physicochemical Properties of 2-(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₁H₁₀BrNO₂ | - |
Molecular Weight | 268.11 g/mol | - |
Melting Point | 73-75°C | Capillary method |
Predicted Boiling Point | 373.8±37.0°C | Computational estimation |
Density | 1.499±0.06 g/cm³ | X-ray crystallography |
LogP (Partition Coefficient) | 1.91 | HPLC determination |
Hydrogen Bond Acceptors | 3 | Computational prediction |
The acetonitrile (-CH₂CN) group at the C7 position transforms the benzodioxepin scaffold into a versatile synthetic linchpin through several mechanistically distinct pathways. First, the highly polarized nitrile group serves as an exceptionally strong hydrogen bond acceptor, enhancing solubility in polar aprotic solvents critical for transition metal-catalyzed reactions. Second, the acidic α-protons adjacent to the nitrile (pKa ≈ 22-25) undergo facile deprotonation with mild bases (e.g., NaH, K₂CO₃), generating stabilized carbanions that participate in aldol condensations, alkylations, and Michael additions. This reactivity enables rapid side-chain elaboration without requiring protection/deprotection sequences. Third, the nitrile group serves as a transformable handle that can be selectively hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles—bioisosteres of carboxylic acids with enhanced membrane permeability. This functional group interconversion potential is exemplified by the synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives, where the acetonitrile moiety serves as the precursor to heterocycle-appended structures with demonstrated pharmacological activity [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1